molecular formula C10H12F2N2OS B11864256 7-(Difluoromethyl)-2-(methylthio)-5,6,7,8-tetrahydroquinazolin-5-ol

7-(Difluoromethyl)-2-(methylthio)-5,6,7,8-tetrahydroquinazolin-5-ol

Cat. No.: B11864256
M. Wt: 246.28 g/mol
InChI Key: QPSXIVGKORDZCR-UHFFFAOYSA-N
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Description

7-(Difluoromethyl)-2-(methylthio)-5,6,7,8-tetrahydroquinazolin-5-ol is a compound of interest in various fields of chemistry and pharmacology This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Difluoromethyl)-2-(methylthio)-5,6,7,8-tetrahydroquinazolin-5-ol typically involves multiple steps, starting from readily available precursors. One common approach is the difluoromethylation of a quinazoline derivative. This can be achieved using reagents such as fluoroform (CHF3) under continuous flow conditions . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the difluoromethylation process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Continuous flow difluoromethylation protocols are particularly advantageous for large-scale production due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-(Difluoromethyl)-2-(methylthio)-5,6,7,8-tetrahydroquinazolin-5-ol can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline core can be reduced under specific conditions to yield dihydroquinazoline derivatives.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the quinazoline core .

Scientific Research Applications

7-(Difluoromethyl)-2-(methylthio)-5,6,7,8-tetrahydroquinazolin-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Difluoromethyl)-2-(methylthio)-5,6,7,8-tetrahydroquinazolin-5-ol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the quinazoline core can interact with nucleic acids or proteins. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Difluoromethylated Quinazolines: Compounds with similar difluoromethyl groups but different substituents on the quinazoline core.

    Methylthio-Substituted Quinazolines: Quinazoline derivatives with methylthio groups but lacking the difluoromethyl group.

Uniqueness

7-(Difluoromethyl)-2-(methylthio)-5,6,7,8-tetrahydroquinazolin-5-ol is unique due to the combination of both difluoromethyl and methylthio groups on the quinazoline core. This dual substitution imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H12F2N2OS

Molecular Weight

246.28 g/mol

IUPAC Name

7-(difluoromethyl)-2-methylsulfanyl-5,6,7,8-tetrahydroquinazolin-5-ol

InChI

InChI=1S/C10H12F2N2OS/c1-16-10-13-4-6-7(14-10)2-5(9(11)12)3-8(6)15/h4-5,8-9,15H,2-3H2,1H3

InChI Key

QPSXIVGKORDZCR-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C2C(CC(CC2=N1)C(F)F)O

Origin of Product

United States

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